2-Fluoro-5-(propan-2-YL)phenol
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Overview
Description
2-Fluoro-5-(propan-2-YL)phenol is an organofluorine compound characterized by the presence of a fluorine atom and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(propan-2-YL)phenol typically involves the fluorination of a suitable precursor, such as 2-hydroxy-5-(propan-2-YL)benzene. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as fluorine gas or a fluorinating reagent like Selectfluor, is used under controlled conditions to introduce the fluorine atom into the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or ether.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium amide or thiourea are employed under basic conditions.
Major Products:
Oxidation: Formation of fluorinated quinones.
Reduction: Formation of fluorinated alcohols or ethers.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propan-2-YL)phenol in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
2-Fluorophenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
5-Fluoro-2-(propan-2-YL)phenol: An isomer with the fluorine and isopropyl groups in different positions, leading to variations in reactivity and applications.
2-Fluoro-4-(propan-2-YL)phenol: Another isomer with distinct properties due to the different positioning of substituents.
Uniqueness: 2-Fluoro-5-(propan-2-YL)phenol is unique due to the specific positioning of the fluorine and isopropyl groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCEOVGYHNCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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